Cas no 859045-33-3 (1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone)

1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone is a phenothiazine derivative featuring a reactive 3-aminopropyl side chain and an acetyl functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility, enabling further functionalization at both the amino and carbonyl sites. The phenothiazine core provides electron-rich aromatic properties, while the aminopropyl linker enhances solubility and reactivity for conjugation or derivatization. Potential applications include the development of bioactive molecules, fluorescent probes, or polymer modifiers. Its well-defined structure and dual reactivity make it a valuable intermediate for specialized chemical synthesis.
1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone structure
859045-33-3 structure
Product Name:1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone
CAS No:859045-33-3
MF:C17H18N2OS
MW:298.402622699738
MDL:MFCD29039406
CID:1058744
PubChem ID:125399315
Update Time:2025-10-22

1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone
    • SY267933
    • 1-[10-(3-Aminopropyl)-10H-phenothiazin-2-yl]ethanone
    • 1-[10-(3-Aminopropyl)phenothiazin-2-yl]ethanone
    • 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethan-1-one
    • 859045-33-3
    • MFCD29039406
    • CS-0456469
    • DB-290501
    • MDL: MFCD29039406
    • Inchi: 1S/C17H18N2OS/c1-12(20)13-7-8-17-15(11-13)19(10-4-9-18)14-5-2-3-6-16(14)21-17/h2-3,5-8,11H,4,9-10,18H2,1H3
    • InChI Key: IHSDZMLFESXTNQ-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N(C2C=C(C(C)=O)C=CC1=2)CCCN

Computed Properties

  • Exact Mass: 298.11398438g/mol
  • Monoisotopic Mass: 298.11398438g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 376
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 71.6Ų

1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A628720-2.5mg
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$ 236.00 2023-04-19
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1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone Related Literature

Additional information on 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone

Recent Advances in the Study of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone (CAS: 859045-33-3)

1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone (CAS: 859045-33-3) is a phenothiazine derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, including neurodegenerative diseases and cancer therapy. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its pharmacological properties.

One of the key areas of research has been the compound's role as a modulator of protein-protein interactions (PPIs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone effectively inhibits the interaction between amyloid-beta (Aβ) and tau proteins, which are implicated in Alzheimer's disease. The study utilized a combination of molecular docking simulations and in vitro assays to validate the compound's binding affinity and specificity, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Another significant advancement involves the optimization of the synthetic route for 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone. Researchers have developed a more efficient and scalable synthesis method, as reported in a recent issue of Organic Process Research & Development. The new protocol reduces the number of steps and improves yield, making the compound more accessible for further preclinical and clinical studies. This development is particularly important given the growing interest in phenothiazine derivatives for drug discovery.

In the context of cancer research, 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone has been investigated for its ability to induce apoptosis in cancer cells. A 2024 study in Bioorganic & Medicinal Chemistry Letters highlighted the compound's efficacy in targeting mitochondrial pathways in glioblastoma cells. The findings suggest that the compound could serve as a lead molecule for the development of novel anticancer agents, especially for tumors with limited treatment options.

Despite these promising results, challenges remain in the clinical translation of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. Ongoing research is exploring structural modifications to enhance the compound's pharmacokinetic properties while retaining its therapeutic efficacy.

In conclusion, 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone (CAS: 859045-33-3) represents a versatile and promising scaffold in medicinal chemistry. Its applications in neurodegenerative diseases and cancer therapy, coupled with recent advancements in synthesis and mechanistic understanding, underscore its potential as a valuable tool for drug discovery. Further research is warranted to fully exploit its therapeutic capabilities and overcome existing limitations.

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